N-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: The core structure can be synthesized by reacting hydrazonyl bromides with active methylene compounds such as dibenzoylmethane, acetylacetone, or ethyl acetoacetate.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazolopyrimidine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
Substitution: Functionalized derivatives with various substituents on the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against a range of bacterial and fungal pathogens, making it a candidate for developing new antibiotics .
Medicine
In medicine, the compound is being explored for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising lead compound for drug development .
Industry
Industrially, the compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its robust chemical properties make it suitable for large-scale production and application in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- N-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- N-(4-bromophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
Uniqueness
N-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties. This fluorine atom enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy compared to its analogs .
Properties
Molecular Formula |
C12H10FN5O2 |
---|---|
Molecular Weight |
275.24 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C12H10FN5O2/c13-7-1-3-8(4-2-7)16-11(20)9-5-10(19)17-12-14-6-15-18(9)12/h1-4,6,9H,5H2,(H,16,20)(H,14,15,17,19) |
InChI Key |
BIBQXJPYFRAKDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=NC=N2)NC1=O)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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